2-(4-Bromophenyl)-4-methyl-1H-pyrrole
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Overview
Description
2-(4-Bromophenyl)-4-methylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-methylpyrrole typically involves the reaction of 4-bromobenzaldehyde with 2,4-pentanedione in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for 2-(4-Bromophenyl)-4-methylpyrrole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-methylpyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Various substituted pyrroles depending on the nucleophile used.
Oxidation Products: Pyrrole-2,5-dione derivatives.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-4-methylpyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-methylpyrrole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)pyrrole
- 4-Methylpyrrole
- 4-Bromophenylacetic acid
Uniqueness
2-(4-Bromophenyl)-4-methylpyrrole is unique due to the presence of both a bromophenyl group and a methyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
2-(4-Bromophenyl)-4-methylpyrrole is a versatile compound with significant potential in medicinal chemistry, materials science, and biological research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10BrN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
InChI Key |
HSJXDYCMAOYGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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